Potassium 2-hydroxy-2-methylsuccinate
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Overview
Description
Potassium 2-hydroxy-2-methylsuccinate is an endogenous metabolite with the chemical formula C5H6K2O5 and a molecular weight of 224.29 g/mol . It is a white to off-white solid that is highly soluble in water . This compound is often used in scientific research due to its role in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-hydroxy-2-methylsuccinate can be synthesized through the neutralization of 2-hydroxy-2-methylsuccinic acid with potassium hydroxide. The reaction typically involves dissolving 2-hydroxy-2-methylsuccinic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to yield the potassium salt .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is often crystallized and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-hydroxy-2-methylsuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Potassium 2-hydroxy-2-methylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in metabolic studies and is used to investigate metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in metabolic disorders is ongoing.
Mechanism of Action
The mechanism of action of potassium 2-hydroxy-2-methylsuccinate involves its role as a metabolite in various biochemical pathways. It interacts with enzymes and other molecular targets to influence metabolic processes. The specific pathways and targets depend on the context of its use in research .
Comparison with Similar Compounds
Potassium gluconate: An oxidizing carboxylic acid with chelating properties.
Sodium creatine phosphate dibasic tetrahydrate: Used in skeletal muscle metabolism.
Glycochenodeoxycholic acid sodium salt: A bile salt involved in fat absorption.
Uniqueness: Potassium 2-hydroxy-2-methylsuccinate is unique due to its specific role as an endogenous metabolite and its involvement in distinct metabolic pathways. Its chemical structure and reactivity also set it apart from similar compounds .
Properties
IUPAC Name |
dipotassium;2-hydroxy-2-methylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2K/c1-5(10,4(8)9)2-3(6)7;;/h10H,2H2,1H3,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJUJDUIBZISHE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6K2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036481 |
Source
|
Record name | Potassium 2-hydroxy-2-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030365-02-6 |
Source
|
Record name | Potassium 2-hydroxy-2-methylsuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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